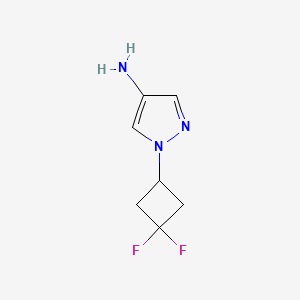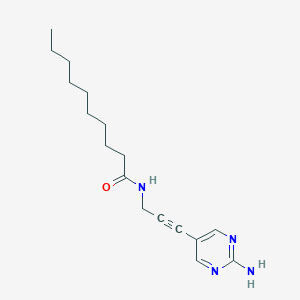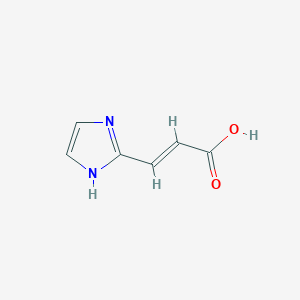
2-Bromo-1,3-dichloro-4-(difluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1,3-dichloro-4-(difluoromethyl)benzene is an organic compound with the molecular formula C7H2BrCl2F2. This compound is part of the halogenated benzene family, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring. The unique combination of these halogens imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,3-dichloro-4-(difluoromethyl)benzene typically involves multiple steps, starting from simpler benzene derivatives. One common method involves the bromination, chlorination, and difluoromethylation of a benzene precursor. For instance, the bromination of 1,3-dichloro-4-(difluoromethyl)benzene can be achieved using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters ensures the efficient production of this compound with minimal by-products.
化学反応の分析
Types of Reactions
2-Bromo-1,3-dichloro-4-(difluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds with diverse functional groups.
科学的研究の応用
2-Bromo-1,3-dichloro-4-(difluoromethyl)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates.
作用機序
The mechanism of action of 2-Bromo-1,3-dichloro-4-(difluoromethyl)benzene involves its interaction with various molecular targets and pathways. The presence of halogens on the benzene ring can influence the compound’s reactivity and binding affinity to different biological targets. For instance, the difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, making it more effective in certain applications .
類似化合物との比較
Similar Compounds
2-Bromo-1,3-dichloro-4-(trifluoromethyl)benzene: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its chemical properties and reactivity.
5-Bromo-1,3-dichloro-2-fluorobenzene: This compound has a fluorine atom instead of a difluoromethyl group, leading to different reactivity and applications.
Uniqueness
2-Bromo-1,3-dichloro-4-(difluoromethyl)benzene is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it valuable in various scientific and industrial applications, distinguishing it from other similar compounds.
特性
分子式 |
C7H3BrCl2F2 |
|---|---|
分子量 |
275.90 g/mol |
IUPAC名 |
2-bromo-1,3-dichloro-4-(difluoromethyl)benzene |
InChI |
InChI=1S/C7H3BrCl2F2/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2,7H |
InChIキー |
KMEPCUNGNSYAML-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1C(F)F)Cl)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


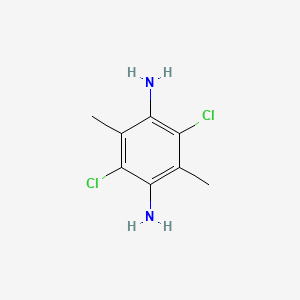

![N-[3-[[5-cyclopropyl-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12961186.png)
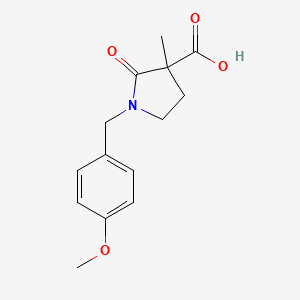

![1-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propan-2-ol](/img/structure/B12961212.png)
![tert-Butyl rel-(3R,3aR,6aR)-3-aminohexahydro-5H-furo[2,3-c]pyrrole-5-carboxylate](/img/structure/B12961215.png)
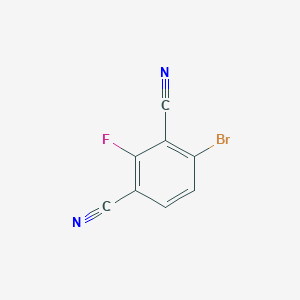
![3-Phenylbenzo[d]isoxazol-6-amine](/img/structure/B12961223.png)
